molecular formula C20H21N3O6 B3578575 (2,3-DIMETHOXYPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE

(2,3-DIMETHOXYPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE

Cat. No.: B3578575
M. Wt: 399.4 g/mol
InChI Key: DHZDQUBEWSVVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-DIMETHOXYPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-DIMETHOXYPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE typically involves a multi-step process. One common method starts with the preparation of the dimethoxyphenyl precursor, followed by the introduction of the nitrobenzoyl piperazino group. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the desired transformations. For example, the synthesis might include steps such as nitration, reduction, and acylation, each requiring precise control of temperature, pH, and reaction time .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

(2,3-DIMETHOXYPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation might produce a carboxylic acid or ketone .

Scientific Research Applications

(2,3-DIMETHOXYPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3-DIMETHOXYPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but often include key biochemical processes such as signal transduction, metabolic regulation, and cellular communication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-DIMETHOXYPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6/c1-28-17-5-3-4-16(18(17)29-2)20(25)22-12-10-21(11-13-22)19(24)14-6-8-15(9-7-14)23(26)27/h3-9H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZDQUBEWSVVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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